(S)-1-Cyclopentyl-ethylamine

Description

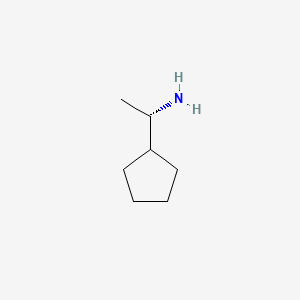

(S)-1-Cyclopentyl-ethylamine (CAS: 150852-71-4) is a chiral amine with the molecular formula C₇H₁₅N and a molar mass of 113.20 g/mol . Its structure features a cyclopentyl group attached to the chiral center of an ethylamine backbone. This compound is the S-enantiomer of 1-cyclopentylethanamine, distinguished by its stereochemistry, which is critical in applications such as asymmetric synthesis, pharmaceutical intermediates, and ligand design . The hydrochloride salt form, with a molecular formula of C₇H₁₆ClN and an average mass of 149.66 g/mol, is also commercially available .

Physicochemical properties include basicity typical of primary amines, with solubility in polar solvents like water and ethanol. Its stereochemical purity is essential for interactions in biological systems, where enantiomeric forms often exhibit divergent pharmacological activities .

Properties

IUPAC Name |

(1S)-1-cyclopentylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-6(8)7-4-2-3-5-7/h6-7H,2-5,8H2,1H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLHIUUMEKSNMLS-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCC1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1CCCC1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Limitations :

Few peer-reviewed studies directly compare enantiomers or analogs.

Q & A

Q. What are the primary synthetic routes for (S)-1-Cyclopentyl-ethylamine, and how can reaction conditions (e.g., solvent, catalyst) be optimized for yield and enantiomeric purity?

Methodological Answer: Synthesis typically involves reductive amination of cyclopentanone derivatives or resolution of racemic mixtures using chiral auxiliaries. For enantioselective synthesis, asymmetric hydrogenation with transition metal catalysts (e.g., Ru-BINAP complexes) is effective. Optimize temperature (e.g., 25–60°C) and solvent polarity (e.g., ethanol vs. dichloromethane) to enhance reaction kinetics and stereochemical control. Monitor purity via chiral HPLC or polarimetry .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer: Use -NMR to confirm the cyclopentyl group (δ 1.5–2.0 ppm, multiplet) and ethylamine chain (δ 2.7–3.1 ppm, triplet). IR spectroscopy identifies primary amine stretches (N-H, ~3350 cm). High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]) with ≤2 ppm error. Cross-reference with PubChem data for validation .

Q. How can researchers ensure reproducibility in synthesizing this compound across different laboratories?

Methodological Answer: Document critical parameters: catalyst loading (e.g., 0.5–2 mol%), reaction time, and purification steps (e.g., column chromatography with silica gel). Use IUPAC nomenclature consistently and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Share detailed protocols via peer-reviewed repositories like protocols.io .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported biological activities of this compound, such as conflicting cytotoxicity or enzyme inhibition data?

Methodological Answer: Conduct systematic meta-analysis of literature, prioritizing studies with robust controls (e.g., cell line authentication, dose-response curves). Validate findings using orthogonal assays (e.g., MTT vs. ATP luminescence for cytotoxicity). Assess enantiomer-specific effects by comparing (S) and (R) isomers under identical conditions. Address solvent interference (e.g., DMSO toxicity) by replicating experiments with alternative vehicles .

Q. What strategies are effective for integrating this compound into complex molecular architectures while preserving stereochemical integrity?

Methodological Answer: Employ protecting groups (e.g., Boc for amines) during multi-step syntheses. Use cross-coupling reactions (e.g., Suzuki-Miyaura) under inert atmospheres to prevent racemization. Monitor intermediates via -NMR for stereochemical drift. Computational modeling (DFT or MD simulations) predicts steric and electronic effects on chiral centers .

Q. How can researchers validate the environmental stability and degradation pathways of this compound in ecotoxicological studies?

Methodological Answer: Perform accelerated stability testing under varied pH, UV exposure, and microbial activity. Quantify degradation products via LC-MS/MS and compare to EPA DSSTox databases. Apply QSAR models to predict biodegradation endpoints. Field studies should include soil/water matrices relevant to the compound’s application scope .

Methodological and Analytical Considerations

Q. What statistical approaches are appropriate for analyzing dose-dependent responses in this compound pharmacological studies?

Methodological Answer: Use nonlinear regression (e.g., Hill equation) to calculate EC values. Apply ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. Report confidence intervals (95%) and effect sizes (Cohen’s d) to quantify uncertainty. Open-source tools like R or Python’s SciPy streamline analysis .

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s physicochemical properties?

Methodological Answer: Re-evaluate force fields or basis sets in molecular modeling (e.g., switch from MMFF94 to OPLS-AA). Validate logP predictions using shake-flask experiments with octanol/water partitioning. Collaborate with crystallography labs to resolve 3D structures and refine in silico models .

Data Management and Reporting Standards

Q. What criteria should guide the selection of literature sources when contextualizing this compound research?

Methodological Answer: Prioritize peer-reviewed journals with impact factors ≥3.0 (e.g., J. Org. Chem., Eur. J. Med. Chem.). Exclude non-peer-reviewed platforms like BenchChem. Use citation tracking tools (Web of Science, Scopus) to identify seminal papers. Annotate contradictory findings transparently in review sections .

Q. How can researchers ensure compliance with FAIR principles when publishing datasets involving this compound?

Methodological Answer: Deposit raw spectral data in repositories like ChemSpider or Zenodo with unique DOIs. Annotate metadata using controlled vocabularies (e.g., ChEBI, PubChem). Provide machine-readable formats (JSON, XML) for interoperability. Include experimental uncertainty metrics in all datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.